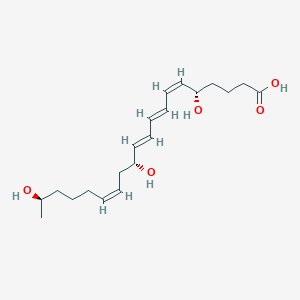

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid

Description

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid (5,12,19-TriHETE), also termed 19-hydroxy-leukotriene B4 (19-OH-LTB4), is a metabolite of leukotriene B4 (LTB4) generated via omega oxidation in guinea pig eosinophils and human neutrophils . LTB4, a potent proinflammatory mediator derived from the 5-lipoxygenase pathway, is catabolized by hydroxylation at the ω-terminus (C19 or C20) to form 19-OH-LTB4 or 20-OH-LTB4, reducing its chemotactic activity and aiding in inflammation resolution .

Properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,19R)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUIIFETKOPRD-IWJWNCEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117605-61-5 | |

| Record name | 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117605615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Metal-Catalyzed Epoxidation and Hydrolysis

Transition metal complexes, such as manganese(III) acetate, facilitate epoxidation of the tetraene system. Selective epoxide formation at C-6,8 or C-10,14 positions is achieved using chiral salen ligands, followed by acid-catalyzed hydrolysis to diols. For example:

-

Epoxidation : Arachidonic acid is treated with Mn(OAc)₃ and tert-butyl hydroperoxide (TBHP) in dichloromethane at −20°C, yielding 6,8-epoxy and 10,14-epoxy intermediates.

-

Hydrolysis : Epoxides are hydrolyzed with dilute HCl (0.1 M) at 25°C for 12 hours, producing vicinal diols with >90% regioselectivity.

This method requires precise temperature control to prevent over-oxidation.

Photooxygenation and Reduction

Singlet oxygen (¹O₂), generated via rose bengal sensitization, reacts with conjugated dienes to form endoperoxides. Subsequent reduction with NaBH₄ introduces hydroxyl groups:

Yields range from 45–60%, with side products arising from non-selective oxygen addition.

Multi-Step Organic Synthesis

Friedel-Crafts Acylation and Geranylation

A modular approach builds the tetraene backbone before introducing hydroxyl groups:

-

Phloroglucinol acylation : Phloroglucinol (1,3,5-trihydroxybenzene) undergoes Friedel-Crafts acylation with isobutyryl chloride/AlCl₃ to form 2,4,6-triacyl derivatives.

-

Geranyl bromide coupling : The acylated intermediate reacts with geranyl bromide/K₂CO₃ in dry methanol, extending the aliphatic chain.

-

Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes allylic positions to ketones, which are reduced to hydroxyls via NaBH₄.

This method achieves 19.5–27.6% overall yields but allows precise control over hydroxyl positions.

Wittig Olefination and Hydroxylation

A retrosynthetic strategy using Wittig reagents constructs the tetraene system:

-

C-1–C-10 segment : Prepared from (S)-glycidol via Sharpless epoxidation and Wittig reaction with pentyltriphenylphosphonium bromide.

-

C-11–C-20 segment : Synthesized from methyl 12-hydroxydodeca-5,8,10-trienoate using Julia–Kocienski olefination.

-

Coupling : The segments are joined via Stille coupling, followed by hydroxylation with OsO₄/N-methylmorpholine N-oxide (NMO).

This route affords 35–50% yields but requires expensive catalysts and inert conditions.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Stereocontrol | Complexity |

|---|---|---|---|---|

| Enzymatic (LOX) | 60–75% | High | Excellent | Moderate |

| Metal-Catalyzed Oxidation | 45–60% | Moderate | Good | High |

| Photooxygenation | 40–55% | Low | Poor | Low |

| Multi-Step Organic | 19–50% | High | Excellent | Very High |

Challenges and Optimization Strategies

-

Regioselectivity : Competing oxidation sites in the tetraene system lead to mixed products. Using bulky ligands (e.g., BINAP) in metal-catalyzed reactions improves selectivity.

-

Stereocontrol : Chiral auxiliaries or enzymatic resolution (e.g., Candida antarctica lipase) enhance enantiomeric excess (ee >90%).

-

Purification : Reverse-phase HPLC with C18 columns and isocratic elution (MeCN/H₂O, 65:35) separates trihydroxy isomers effectively .

Chemical Reactions Analysis

Types of Reactions

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

Reduction: Reduction reactions can convert hydroxy groups to hydrogen atoms.

Substitution: Hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Oxidation Products: Hydroperoxyeicosatetraenoic acids (HPETEs).

Reduction Products: Eicosatetraenoic acids with fewer hydroxy groups.

Substitution Products: Eicosatetraenoic acids with different functional groups replacing hydroxy groups.

Scientific Research Applications

Biochemical Properties

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is a derivative of arachidonic acid and is involved in the synthesis of eicosanoids. Eicosanoids are signaling molecules that exert various physiological effects. This compound is known to be a product of lipoxygenase activity and is implicated in several metabolic pathways.

Research indicates that this compound has various physiological roles. It is involved in:

- Anti-inflammatory Responses : This compound has been shown to modulate inflammatory processes by inhibiting the production of pro-inflammatory cytokines.

- Cardiovascular Health : Eicosanoids derived from this compound may contribute to cardiovascular protection by improving endothelial function and reducing thrombosis risk .

- Cellular Signaling : As an eicosanoid, it acts as an intercellular messenger influencing cell proliferation and apoptosis .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Cancer Treatment : Studies have suggested that this compound may play a role in inhibiting tumor growth and metastasis. For instance, it has been linked to the modulation of cancer cell metabolism and apoptosis pathways .

- Cardiovascular Disease Management : Its anti-inflammatory properties make it a candidate for developing treatments aimed at reducing cardiovascular diseases. Research has indicated that it may help lower blood pressure and improve lipid profiles .

- Neurological Disorders : There is emerging evidence that eicosanoids can influence neuroinflammation and neuroprotection. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

- Study on Inflammation : A study published in the Journal of Lipid Research examined the role of this compound in modulating inflammatory responses in macrophages. The findings indicated that it significantly reduced the secretion of pro-inflammatory cytokines .

- Cardiovascular Health Research : Research conducted on animal models demonstrated that supplementation with eicosanoids derived from this compound led to improved vascular function and reduced plaque formation in arteries .

Mechanism of Action

The mechanism of action of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors and enzymes in the body. It can activate or inhibit various signaling pathways, leading to changes in cellular functions. The compound primarily targets lipoxygenase pathways, influencing the production of other eicosanoids and modulating inflammatory responses .

Comparison with Similar Compounds

Leukotriene B4 (LTB4: 5,12-Dihydroxy-6,8,10,14-eicosatetraenoic Acid)

- Structure : 5(S),12(R)-dihydroxy groups.

- Biosynthesis : Synthesized via 5-lipoxygenase from arachidonic acid in neutrophils and macrophages .

- Activity : Potent chemoattractant (EC50 ~20 nM), induces neutrophil degranulation, and enhances vascular permeability .

- Metabolism : Catabolized by ω-oxidation (C19/C20 hydroxylation) or β-oxidation, reducing bioactivity .

12-Hydroxy-5,8,10,14-eicosatetraenoic Acid (12-HETE)

15-Hydroxy-5,8,11,13-eicosatetraenoic Acid (15-HETE)

Lipoxins (e.g., Lipoxin A and B)

- Structure: Lipoxin A: 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid. Lipoxin B: 5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid.

- Biosynthesis : Transcellular synthesis involving 5-lipoxygenase and 15-lipoxygenase .

- Activity : Anti-inflammatory; resolve inflammation by inhibiting neutrophil recruitment and enhancing macrophage phagocytosis .

Structural and Functional Analysis

Hydroxylation Patterns and Bioactivity

Metabolic Pathways

| Compound | Pathway | Key Enzymes | Biological Outcome |

|---|---|---|---|

| 5,12,19-TriHETE | ω-Oxidation | Cytochrome P450 (CYP4F) | Inactivation of LTB4 |

| LTB4 | 5-Lipoxygenase | 5-LOX, LTA4 hydrolase | Proinflammatory signaling |

| Lipoxin A | Transcellular synthesis | 5-LOX, 15-LOX | Inflammation resolution |

| 15-HETE | 15-Lipoxygenase | 15-LOX | 5-LOX inhibition, anti-inflammatory |

Research Findings and Clinical Implications

- Inflammation Modulation : 5,12,19-TriHETE and 20-OH-LTB4 serve as biomarkers of LTB4 catabolism, correlating with reduced neutrophil infiltration in murine colitis models .

- Therapeutic Targets : Inhibiting LTB4 synthesis (e.g., via 15-HETE) or enhancing its degradation (via ω-oxidation) shows promise in inflammatory bowel disease (IBD) .

Data Table: Comparative Overview of Key Eicosanoids

Biological Activity

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid (also known as 5,12,19-THETA) is a polyunsaturated fatty acid derivative that plays significant roles in various biological processes. Its structure includes multiple hydroxyl groups that contribute to its reactivity and biological activity. This article explores the biological activity of 5,12,19-THETA, including its mechanisms of action, effects on cellular processes, and implications in health and disease.

Chemical Structure and Properties

5,12,19-THETA has the following chemical formula: C20H32O5. Its structure features four double bonds characteristic of eicosatetraenoic acids (ETAs), along with three hydroxyl (-OH) groups at positions 5, 12, and 19. This configuration influences its interactions with various biological receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Weight | 336.47 g/mol |

| Solubility | Soluble in ethanol |

| pKa | Not determined |

| Melting Point | Not available |

The biological activity of 5,12,19-THETA is primarily mediated through its interaction with specific receptors and enzymes involved in inflammatory processes. It is known to influence cell signaling pathways that regulate inflammation and immune responses.

- Receptor Interaction :

-

Cellular Effects :

- The compound promotes actin polymerization in eosinophils more effectively than leukotriene B4 (LTB4), suggesting a potent role in cell migration .

- It also stimulates degranulation in eosinophils when primed with granulocyte-macrophage colony-stimulating factor (GM-CSF), leading to increased production of inflammatory mediators like β-glucuronidase and eosinophil peroxidase .

- Metabolic Pathways :

Case Studies

Several studies have investigated the biological effects of 5,12,19-THETA:

- Eosinophil Migration : An intradermal injection study demonstrated that 5,12,19-THETA significantly increased eosinophil infiltration in human skin tissue. This finding highlights its role as a potent chemotactic agent in vivo .

- Neutrophil Activation : Research indicated that neutrophils exposed to 5,12,19-THETA exhibited enhanced aggregation and adherence properties. This suggests that the compound may amplify neutrophil functions during inflammatory responses .

Implications in Health and Disease

The biological activities of 5,12,19-THETA have implications for various health conditions:

- Inflammatory Diseases : Given its role in promoting eosinophil and neutrophil migration and activation, 5,12,19-THETA may contribute to the pathogenesis of diseases characterized by chronic inflammation such as asthma and allergic reactions.

- Cancer : The metabolic products of arachidonic acid metabolism via LOXs have been implicated in cancer progression. The potential for 5,12,19-THETA to influence cellular signaling pathways related to proliferation and apoptosis warrants further investigation .

Table 2: Summary of Biological Activities

Q & A

What are the primary biosynthetic pathways for generating 5,12,19-trihydroxy-eicosatetraenoic acid derivatives in mammalian systems?

Classification : Basic

Methodological Answer :

The biosynthesis of trihydroxy-eicosatetraenoic acids involves lipoxygenase (LOX) and cyclooxygenase (COX) pathways. For example, 5-LOX converts arachidonic acid (AA) to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is further metabolized to leukotrienes (e.g., LTA4) or reduced to 5-HETE . Dual hydroxylation at C12 and C19 positions may involve sequential LOX/cytochrome P450 (CYP450) activity or non-enzymatic oxidation. Experimental validation requires incubating AA with purified enzymes (e.g., 5-LOX, 12-LOX) or cell models (neutrophils, macrophages) followed by LC-MS/MS analysis to identify intermediates .

Which analytical techniques are most reliable for quantifying trihydroxy-eicosatetraenoic acids in biological matrices?

Classification : Basic

Methodological Answer :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 5-HETE-d8, 12-HETE-d8) is the gold standard. Chiral columns (e.g., Chiralpak®) differentiate stereoisomers (e.g., 5(S)-HETE vs. 5(R)-HETE), critical for distinguishing enzymatic vs. non-enzymatic oxidation . For tissue-specific quantification, rapid freezing (liquid N₂) and extraction with methanol/ethyl acetate minimize artifactual oxidation .

What are the key biological roles of 5,12,19-trihydroxy-eicosatetraenoic acids in inflammatory responses?

Classification : Basic

Methodological Answer :

These derivatives act as potent chemotactic agents. For example, 5-oxo-ETE (a related metabolite) stimulates eosinophil migration at nM concentrations via G protein-coupled receptors, surpassing platelet-activating factor (PAF) in potency . In rheumatoid arthritis, 5,12-diHETE (leukotriene B4) correlates with synovial fluid inflammation; corticosteroid treatment reduces its levels, suggesting a therapeutic target .

How do tissue-specific concentrations of trihydroxy-eicosatetraenoic acids vary, and what experimental factors account for discrepancies?

Classification : Advanced

Methodological Answer :

Contradictory reports exist: 12-HETE levels in brain slices (964 ng/g tissue) exceed synovial fluid levels (pg/mL range) . Tissue handling is critical—residual blood in brain samples artificially elevates 12-HETE, necessitating perfusion protocols. Species-specific differences (e.g., murine vs. human LOX isoforms) and stimulation methods (e.g., Ca²⁺ ionophores vs. cytokines) also contribute to variability .

What mechanisms regulate the metabolic inactivation of trihydroxy-eicosatetraenoic acids?

Classification : Advanced

Methodological Answer :

Omega-oxidation by CYP450 (e.g., CYP4F3) converts 5-HETE to 5,20-diHETE, reducing its pro-inflammatory activity by 100-fold . Conversely, 5-oxo-ETE inactivation involves dehydrogenases (e.g., 5-HEDH) and peroxidases. Pertussis toxin pretreatment blocks calcium mobilization, implicating Gαi-coupled receptor pathways in signal termination .

How can researchers resolve contradictions in genotoxicity studies involving trihydroxy-eicosatetraenoic acids?

Classification : Advanced

Methodological Answer :

Conflicting data arise from lipid hydroperoxide decomposition pathways. 5-LOX-derived 5-HPETE generates 4-oxo-2-nonenal, forming mutagenic DNA adducts (e.g., HϵdGuo) in FLAP-expressing cells . However, aspirin (COX inhibitor) does not block adduct formation, emphasizing LOX-specific contributions. Use siRNA knockdowns or FLAP inhibitors (MK-886) to isolate LOX-mediated genotoxicity .

What in vitro assays are optimal for assessing the biological activity of trihydroxy-eicosatetraenoic acids?

Classification : Methodological

Methodological Answer :

- Chemotaxis : Boyden chamber assays with eosinophils/neutrophils; 5-oxo-ETE (1 nM–1 μM) induces dose-dependent migration .

- Calcium flux : Fura-2 AM-loaded cells monitored via fluorescence microscopy; 5-oxo-ETE triggers rapid Ca²⁺ spikes (EC₅₀ ~10 nM) .

- Enzyme inhibition : Preincubate with LOX/COX inhibitors (e.g., zileuton, indomethacin) to validate pathway specificity .

How should researchers address chiral specificity and isotopic interference in eicosanoid analysis?

Classification : Methodological

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.